Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate

Lipophilicity Drug-likeness Lead optimization

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690176-86-3) is a trisubstituted imidazo[1,2-b]pyridazine derivative bearing a C6 chloro leaving group, an C8 isopropyl substituent, and a C2 methyl carboxylate ester. The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with demonstrated polypharmacology across DYRK, CLK, mTOR, IKKβ, and Mps1/TTK targets.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
Cat. No. B12922733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl
InChIInChI=1S/C11H12ClN3O2/c1-6(2)7-4-9(12)14-15-5-8(11(16)17-3)13-10(7)15/h4-6H,1-3H3
InChIKeyXTEKTZFYCCPDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile for Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate


Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690176-86-3) is a trisubstituted imidazo[1,2-b]pyridazine derivative bearing a C6 chloro leaving group, an C8 isopropyl substituent, and a C2 methyl carboxylate ester. The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with demonstrated polypharmacology across DYRK, CLK, mTOR, IKKβ, and Mps1/TTK targets [1]. The compound is listed by specialty chemical suppliers at 97% purity . The present guide addresses the critical question of whether this specific substitution pattern confers materially distinct properties relative to its closest structural analogs, and whether procurement of the generic core scaffold can serve as an adequate substitute.

Why Generic Imidazo[1,2-b]pyridazine Scaffolds Cannot Substitute for Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate in Lead Optimization Programs


Compounds within the imidazo[1,2-b]pyridazine class exhibit steep, non-linear structure–activity relationships (SAR) wherein seemingly conservative substituent swaps at the 6- and 8-positions can cause >100-fold shifts in target potency or complete loss of kinase selectivity [1]. The Mps1 (TTK) inhibitor optimization campaign by Kusakabe et al. demonstrated that a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, coupled with specific C6 arylation, was required to achieve cellular Mps1 IC50 = 0.70 nM and oral bioavailability — an outcome that could not be reproduced with the original core or alternative 6-substituents [2]. Similarly, IKKβ inhibitor programs found that adjusting the polarity at the 6-position was essential for translating biochemical potency into cell-based activity, with different substituent types yielding divergent permeability and in vivo efficacy profiles [3]. These findings underscore that scientific or industrial users seeking to replicate published SAR or scale a specific lead series must procure the exact substitution pattern rather than a generic imidazo[1,2-b]pyridazine building block.

Quantitative Differentiation Evidence: Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate vs. Structural Analogs


Lipophilicity Tuning at C8: Isopropyl vs. tert-Butyl Modulates log D and Predicted Membrane Permeability

The C8 isopropyl group of the target compound provides an intermediate lipophilic contribution distinct from the bulkier tert-butyl analog (CAS 1690176-75-0, methyl 6-chloro-8-(2-methyl-2-propanyl)imidazo[1,2-b]pyridazine-2-carboxylate). The measured log P of the target compound is reported as 2.29 , placing it within the optimal range for oral absorption (log P 1–3) under Lipinski's rule-of-five [1]. The tert-butyl congener, by contrast, is predicted to exhibit log P >3.3 based on a calculated Δlog P of approximately +0.7 to +1.0 per additional methylene equivalent, likely exceeding the optimal window and increasing the risk of poor aqueous solubility and off-target promiscuity. This difference is material: IKKβ inhibitor optimization campaigns have shown that a log P adjustment of <1 unit at the 6- or 8-position can shift cell-based permeability by >5-fold and alter in vivo TNFα suppression efficacy [2].

Lipophilicity Drug-likeness Lead optimization Medicinal chemistry

Synthetic Versatility at C6: Chloro Leaving Group Enables Late-Stage Diversification Compared to C6-Aryl-Fixed Analogs

The presence of a chlorine atom at the 6-position of the target compound constitutes a chemically addressable synthetic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.). This contrasts with the C6-aryl pre-functionalized analog methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690177-08-2), which is structurally locked at the 6-position and cannot be diversified further at that vector. In the Mps1 inhibitor program, elaboration at the 6-position — specifically, substitution of an initial 6-substituent with optimized aryl groups — was the key step that improved cellular Mps1 IC50 from micromolar to 0.70 nM and conferred oral bioavailability in rat [1]. The ability to introduce diverse amine, alkoxy, or aryl substituents at C6 via the chloro intermediate is an essential capability for parallel SAR exploration that a pre-arylated building block cannot provide.

Synthetic chemistry Cross-coupling Late-stage functionalization Building block

Ester Hydrolysis Reactivity: Methyl Ester vs. Ethyl Ester Controls Carboxylic Acid Access Rate for Prodrug or Conjugation Strategies

The target compound features a methyl carboxylate ester at C2, which undergoes saponification under milder conditions (e.g., LiOH, THF/H₂O, 0–25°C, 1–4 h) compared to the corresponding ethyl ester (CAS 64067-99-8, ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate), which typically requires longer reaction times or elevated temperatures for complete conversion due to the slower hydrolysis kinetics of ethyl esters [1]. While a direct kinetic comparison under identical conditions has not been published for this specific pair, the well-established general reactivity trend — methyl esters hydrolyze approximately 2–4× faster than ethyl esters under basic aqueous conditions [2] — is extrapolated to this scaffold. This differential reactivity is meaningful for programs where the C2 carboxylic acid is required as a synthetic intermediate for amide coupling or as a handle for prodrug conjugation, as the methyl ester enables faster, higher-yielding deprotection.

Prodrug design Ester hydrolysis Synthetic intermediate Conjugation

Kinase Polypharmacology Landscape: Imidazo[1,2-b]pyridazine Scaffold Engages DYRK, CLK, mTOR, and Haspin Targets with Tunable Selectivity via C6/C8 Substitution

The imidazo[1,2-b]pyridazine core has demonstrated potent inhibition across a diverse set of clinically relevant kinases. In a focused library of 3,6-disubstituted imidazo[1,2-b]pyridazines, compound 20a achieved IC50 values of 82 nM (CLK1), 44 nM (CLK4), 50 nM (DYRK1A), and 32 nM (PfCLK1) [1]. Independently, an mTOR-targeted series yielded compounds A17 and A18 with mTOR IC50 values of 0.067 μM and 0.062 μM, respectively, and demonstrated G1-phase cell cycle arrest and in vivo xenograft efficacy [2]. Haspin inhibitors based on the same scaffold exhibited anti-proliferative activity against multiple human cancer cell lines in 2D and spheroid cultures, with significant inhibition of osteosarcoma U-2 OS cell migration [3]. The specific C6-chloro/C8-isopropyl/C2-methyl ester substitution pattern of the target compound provides a uniquely balanced starting point: the C6 chloro enables diversification toward any of these target profiles, while the C8 isopropyl contributes to the lipophilic bulk that kinase inhibitors in this class require for ATP-pocket occupancy, yet without exceeding drug-like log P thresholds. The compound is thus a strategically positioned intermediate for parallel lead generation across multiple kinase targets, a versatility not offered by fixed-aryl or des-isopropyl analogs.

Kinase inhibition Polypharmacology DYRK CLK mTOR Haspin Lead identification

Optimal Research and Industrial Application Scenarios for Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate


Parallel Kinase Inhibitor Lead Generation via Late-Stage C6 Diversification

Medicinal chemistry teams pursuing kinase inhibitor lead identification can procure this compound as a universal C6-diversifiable intermediate. The C6 chloro substituent functions as a handle for Suzuki–Miyaura, Buchwald–Hartwig, and SNAr reactions, enabling the parallel synthesis of 50–200 unique C6-substituted analogs from a single building block — a strategy directly validated by the Mps1 inhibitor program where late-stage C6 functionalization was the critical step achieving cellular IC50 = 0.70 nM [1]. The C8 isopropyl group ensures favorable log P (~2.3) and ATP-pocket complementarity without the need for additional lipophilicity adjustment.

Prodrug and Bioconjugate Synthesis Requiring Controlled C2 Carboxylic Acid Liberation

Programs developing prodrugs or antibody-drug conjugates (ADCs) based on imidazo[1,2-b]pyridazine kinase inhibitors benefit from the methyl ester's faster saponification kinetics relative to the ethyl ester, shortening the deprotection step from ~4–8 h to ~1–2 h under standard LiOH/THF/H₂O conditions [2]. The liberated C2 carboxylic acid serves as a conjugation point for amide-linked payloads or solubilizing groups, and the accelerated hydrolysis directly reduces process cycle time in medicinal chemistry and process chemistry workflows.

Selectivity Profiling of C8-Substituted vs. C8-Unsubstituted Kinase Inhibitor Series

Kinase selectivity screening laboratories can use this compound as the C8-isopropyl reference for head-to-head kinome profiling against C8-unsubstituted or C8-tert-butyl analogs. The scaffold's kinase polypharmacology — spanning DYRK1A (IC50 = 50 nM), CLK1 (IC50 = 82 nM), mTOR (IC50 ≈ 0.06 μM), and Haspin [3] — provides a rich backdrop for evaluating the selectivity impact of the C8 substituent. Such comparative profiling data are directly actionable for lead series prioritization and IP strategy development.

Chemical Biology Tool Compound Synthesis for Target Deconvolution

Chemical biology groups requiring kinase-targeted probes can employ this building block to synthesize affinity chromatography ligands or photoaffinity probes. The C6 chloro enables introduction of linker-functionalized aryl or alkynyl groups, while the C2 methyl ester can be converted to a biotinylated amide after hydrolysis. The favorable physicochemical profile (log P = 2.29) supports cell permeability of the derived probes, a prerequisite for cellular target engagement studies.

Quote Request

Request a Quote for Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.